2-Fluoro-4-isobutoxybenzaldehyde
Overview
Description
2-Fluoro-4-isobutoxybenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid with a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 4-isobutoxybenzaldehyde using Selectfluor or similar fluorinating agents . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Fluoro-4-isobutoxybenzaldehyde may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-isobutoxybenzoic acid.
Reduction: 2-Fluoro-4-isobutoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Scientific Research Applications
2-Fluoro-4-isobutoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isobutoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing properties can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. This can lead to the formation of various reaction intermediates and products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Similar structure but lacks the isobutoxy group.
2-Fluorobenzaldehyde: Similar structure but lacks the isobutoxy group and has the fluorine atom in a different position.
4-Isobutoxybenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-4-isobutoxybenzaldehyde is unique due to the presence of both the fluorine atom and the isobutoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Fluoro-4-isobutoxybenzaldehyde is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an isobutoxy group on the benzene ring, has garnered attention for its applications in drug development and synthesis of biologically active molecules.
- IUPAC Name : this compound
- Molecular Formula : C12H13F O2
- Molecular Weight : 210.23 g/mol
-
Structure :
Synthesis
The synthesis of this compound typically involves the following steps:
- Fluorination : Introduction of the fluorine atom at the ortho position of the benzene ring.
- Alkylation : Reaction with isobutyl alcohol to form the isobutoxy group.
- Formylation : Conversion to aldehyde using methods such as Vilsmeier-Haack reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds with fluorine substitution often enhance antimicrobial efficacy due to increased lipophilicity and altered electronic properties.
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
Control Compound | Antibacterial | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
Case Studies
- Case Study on Anticancer Effects :
-
Antimicrobial Efficacy Study :
- Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results, outperforming several known antibiotics in terms of MIC values.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : The compound can modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHHGHSUBJSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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